molecular formula C20H18ClN5O2 B2758305 7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538318-15-9

7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2758305
CAS No.: 538318-15-9
M. Wt: 395.85
InChI Key: JAECVBXIWHCBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5O2 and its molecular weight is 395.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial and Antioxidant Activities

A study detailed the synthesis of a series of triazolopyrimidines, including derivatives similar to the specified compound, utilizing the Biginelli protocol. These compounds were evaluated for their antimicrobial and antioxidant activities. The synthesis involved the use of N,N-Dimethylformamide, and the characterization of compounds was achieved through IR, NMR, and mass spectroscopic techniques along with elemental analyses. The study found significant antimicrobial and antioxidant potentials in these compounds, indicating their utility in medical and scientific research as potential therapeutic agents (Gilava et al., 2020).

Antimicrobial Properties

Another research explored the synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives, which were assessed for their antimicrobial activity. This study highlights the chemical versatility and biological relevance of such compounds, suggesting their importance in developing new antimicrobial agents (El-Agrody et al., 2001).

Anticancer Activity

Research involving the synthesis and crystal structure analysis of a compound closely related to the specified chemical showed moderate anticancer activity. The study underscores the compound's potential as a scaffold for developing anticancer therapeutics, with its structure aiding in understanding the compound's interaction with biological targets (Lu Jiu-fu et al., 2015).

Synthetic Methods and Chemical Properties

Microwave-Assisted Synthesis

A methodological study demonstrated the microwave-assisted synthesis of triazolopyrimidine derivatives, offering an efficient and time-saving approach to obtaining such compounds. This method provides a green synthetic pathway due to its efficiency and potential reduction in the environmental footprint of chemical synthesis (Divate & Dhongade-Desai, 2014).

Heterocyclic Chemistry

The utility of heterocyclic chemistry in the synthesis of compounds like 7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is evident from studies focusing on novel synthetic pathways. These studies contribute to the expansion of available methods for synthesizing complex heterocyclic compounds, which are crucial in drug development and other scientific applications (Westerlund, 1980).

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-11-16(18(22)27)17(12-3-7-14(21)8-4-12)26-20(23-11)24-19(25-26)13-5-9-15(28-2)10-6-13/h3-10,17H,1-2H3,(H2,22,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAECVBXIWHCBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.